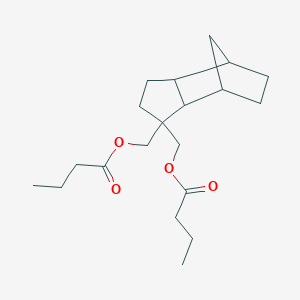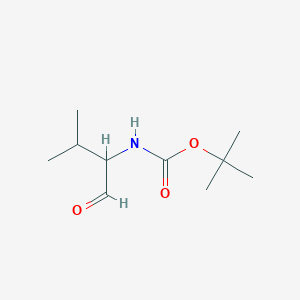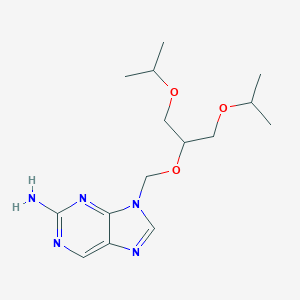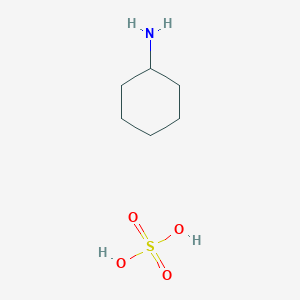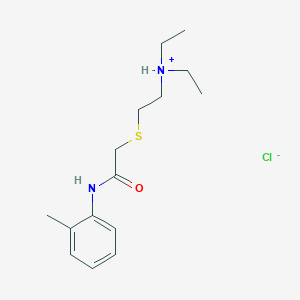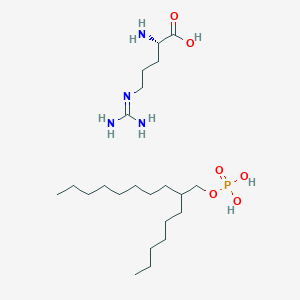
Glycyl-leucyl-phenylalanine
Descripción general
Descripción
Glycyl-leucyl-phenylalanine is a peptide composed of glycine, leucine, and phenylalanine amino acids. Its study spans various fields, including peptide synthesis, molecular structure analysis, and its physicochemical properties.
Synthesis Analysis
Peptide synthesis techniques have been applied to create glycine, leucine, and phenylalanine dipeptide derivatives. For instance, some glycine, leucine, and phenylalanine dipeptide derivatives of adamantanine were synthesized using classical methods of peptide synthesis (Nagasawa, Elberling, & Shirota, 1975).
Molecular Structure Analysis
The molecular structure of peptides like glycyl-leucyl-phenylalanine has been elucidated through crystallography. For example, the structure of glycyl-glycyl-L-phenylalanine hydrochloride has been determined, revealing insights into its molecular conformation (Murali & Subramanian, 2009).
Chemical Reactions and Properties
Peptides containing glycyl-leucyl-phenylalanine can undergo various chemical reactions. For instance, its dipeptide derivatives can interact with enzymes like leucine aminopeptidase, influencing its activity (Jadot, Colmant, Coninck, & Wattiaux, 1984).
Physical Properties Analysis
The physical properties of glycyl-leucyl-phenylalanine and its derivatives, such as solubility and crystalline structure, have been studied. The crystal structures of its derivatives provide insights into the peptide's physical properties (Veen & Low, 1972).
Chemical Properties Analysis
Understanding the chemical properties of glycyl-leucyl-phenylalanine involves studying its interactions in various chemical environments. For instance, its separation and behavior in high-performance liquid chromatography have been examined, shedding light on its chemical behavior and interactions (Rabouan, Prognon, & Barthès, 1999).
Aplicaciones Científicas De Investigación
Metabolic Pathways and Disease Models
Research on phenylketonuria (PKU), a metabolic disorder characterized by an inability to metabolize phenylalanine, has revealed the potential of compounds like glycyl-leucyl-phenylalanine in understanding and treating this condition. Studies suggest that understanding the metabolic pathways involving amino acids like phenylalanine can lead to better management strategies for PKU and similar metabolic disorders (Ney, Blank, & Hansen, 2013).
Cognitive and Neurological Research
Research into the cognitive and neurological aspects of metabolic diseases has highlighted the importance of amino acids and peptides like glycyl-leucyl-phenylalanine. The study of their roles in the brain's metabolic processes can provide insights into the pathophysiology of diseases like PKU and their impact on cognitive functions (Leuzzi, Chiarotti, Nardecchia, van Vliet, & van Spronsen, 2019).
Plant Biology and Stress Resistance
Glycine betaine, a compound related to glycyl-leucyl-phenylalanine, has been extensively studied for its role in plant stress resistance. Research shows that glycine betaine and related peptides can improve plant resilience to abiotic stresses, such as drought and salinity, underscoring the broader biological significance of these compounds (Ashraf & Foolad, 2007).
Glycoprotein Research
The study of glycosylation, a crucial post-translational modification of proteins, has benefited from research into peptides like glycyl-leucyl-phenylalanine. Understanding how such peptides influence glycoprotein structures and functions can contribute to the development of therapeutic proteins and the treatment of diseases linked to glycosylation abnormalities (Cumming, 1991).
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)8-13(19-15(21)10-18)16(22)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUWMSBGMVAHSJ-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908255 | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-leucyl-phenylalanine | |
CAS RN |
103213-38-3 | |
| Record name | Glycyl-leucyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
